molecular formula C19H20N6O B2499887 (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone CAS No. 1351617-99-6

(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone

Cat. No. B2499887
CAS RN: 1351617-99-6
M. Wt: 348.41
InChI Key: AVLHWQHDZJPOPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone” is a complex organic molecule that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in many pharmaceuticals .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of new 3-(indol-3-yl)-4-(pyrazolo[3,4-c]pyridazin-3-yl)-maleimides were synthesized and evaluated for their inhibitory activity against IDH1-R132H . The synthesis involved several steps, including the use of saturated NH4Cl solution, extraction with EtOAc, and purification by flash column chromatography .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The presence of an imidazole ring is notable, which is a five-membered heterocyclic moiety containing two nitrogen atoms .

Scientific Research Applications

Antitumor Activity

The compound’s structural features make it an interesting candidate for antitumor research. Researchers have explored its effects on different cell lines, such as MCF-7 and CaCo-2, and compared them to established chemotherapeutic agents . Further investigations into its mechanism of action and potential as an anticancer drug are warranted.

Antifungal Properties

Studies have demonstrated that derivatives of this compound exhibit promising antifungal activity. For instance, one derivative displayed significant anti-Candida activity against Candida albicans . Investigating its mode of action and potential clinical applications in treating fungal infections could be valuable.

Metal-Organic Frameworks (MOFs)

Interestingly, the compound’s imidazole moiety has been incorporated into a novel metal-organic framework (MOF). The resulting MOF, [Co(L)(Hbptc)(H2O)] (where L = 2,6-di(1H-imidazol-1-yl)naphthalene), exhibits a distinct infinite chain structure. Further exploration of its luminescent properties and potential applications in catalysis or gas storage is ongoing .

Coordination Polymers

The compound has been utilized in the synthesis of coordination polymers. For example, two coordination polymers—{[Co(bipmo)(tbip)]·3H2O} and {[Cd(bipmo)(tbip)]·3H2O}—were structurally characterized. These polymers could find applications in areas such as catalysis, sensing, or drug delivery .

properties

IUPAC Name

[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c1-15-4-2-3-5-16(15)19(26)24-12-10-23(11-13-24)17-6-7-18(22-21-17)25-9-8-20-14-25/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLHWQHDZJPOPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.